IRAK inhibitor 3 - 1012343-93-9

IRAK inhibitor 3

Catalog Number: EVT-252991
CAS Number: 1012343-93-9
Molecular Formula: C21H21N5O4S
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IRAK inhibitor 3 is interleukin-1 receptor associated kinase inhibitor.
Source and Classification

IRAK inhibitor 3 is classified under the category of pseudokinases due to its unique structural characteristics that differentiate it from typical kinases. It is primarily expressed in monocytes and macrophages, where it modulates immune responses. The protein structure includes a death domain, a pseudokinase domain, and a C-terminal domain that interacts with tumor necrosis factor receptor-associated factor 6, or TRAF6. Its role as a homeostatic mediator makes it a potential target for therapeutic interventions in inflammatory diseases and cancers .

Synthesis Analysis

The synthesis of IRAK inhibitor 3 involves several key methodologies:

  1. Chemical Synthesis: The compound can be synthesized through organic chemistry techniques involving the assembly of various molecular fragments. The synthetic route typically includes:
    • Coupling Reactions: Utilizing coupling agents to facilitate the formation of peptide bonds between amino acids or other molecular units.
    • Functional Group Modifications: Employing reagents that allow for selective modifications of functional groups to enhance biological activity.
  2. Parameters: Key parameters for synthesis include temperature control, reaction time, and the use of solvents that influence solubility and reaction kinetics. For instance, reactions may be conducted under inert atmospheres to prevent oxidation.
  3. Purification: Post-synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate pure IRAK inhibitor 3 from by-products.
Molecular Structure Analysis

The molecular structure of IRAK inhibitor 3 is characterized by:

  • Pseudokinase Domain: This domain lacks conventional kinase activity but retains structural features that allow it to interact with other proteins.
  • Death Domain: Crucial for protein-protein interactions within signaling pathways.
  • C-Terminal Domain: Involved in binding TRAF6, influencing downstream signaling pathways.

Structural Data

  • Molecular Weight: Approximately 55 kDa.
  • Crystal Structure: X-ray crystallography has provided insights into its three-dimensional conformation, revealing how structural motifs contribute to its regulatory functions .
Chemical Reactions Analysis

IRAK inhibitor 3 engages in several key chemical reactions:

  1. Protein-Protein Interactions: It forms complexes with other IRAK family members and TRAF6, modulating their activity.
  2. Cyclic Guanosine Monophosphate Production: IRAK inhibitor 3 possesses intrinsic guanylate cyclase activity, leading to the production of cyclic guanosine monophosphate, which plays a role in signaling pathways associated with inflammation .

Reaction Parameters

  • Cofactors: Manganese ions are often utilized as cofactors to enhance enzymatic activity during cGMP production.
  • Temperature and pH: Optimal conditions for these reactions typically range from physiological temperatures (37°C) and neutral pH levels.
Mechanism of Action

The mechanism of action of IRAK inhibitor 3 involves several steps:

  1. Inhibition of Myddosome Formation: By interacting with MyD88 and preventing the dissociation of IRAK-TRAF6 complexes from myddosomes, IRAK inhibitor 3 reduces downstream signaling through NF-kB pathways.
  2. Regulation of Inflammatory Responses: It suppresses the activation of pro-inflammatory cytokines by modulating TAK1-dependent NF-kB activation pathways.

Relevant Data

Studies indicate that low concentrations of TLR ligands favor IRAK inhibitor 3-mediated anti-inflammatory responses, while higher concentrations initially promote inflammation before being suppressed by IRAK inhibitor 3 activity .

Physical and Chemical Properties Analysis

IRAK inhibitor 3 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Binding Affinity: Demonstrates high affinity for its target proteins, which is crucial for its regulatory function.

Relevant Data

Experimental studies have shown that modifications in its structure can significantly alter its binding affinity and biological activity .

Applications

IRAK inhibitor 3 has several promising applications in scientific research and therapeutic development:

  1. Cancer Therapy: Due to its role in modulating inflammatory responses linked to tumorigenesis, it is being explored as a potential therapeutic target in various cancers.
  2. Autoimmune Diseases: Its regulatory function may provide insights into treatments for conditions characterized by excessive inflammation.
  3. Vaccine Development: Understanding its mechanism could enhance vaccine efficacy by modulating immune responses.

Future Directions

Research continues into developing specific inhibitors targeting IRAK inhibitor 3's function to harness its potential in clinical applications effectively .

IRAK3 in Innate Immune Signaling: Molecular Mechanisms and Regulatory Networks

IRAK3 Structural Biology and Pseudokinase Domain Functionality

Dimeric Architecture and Allosteric Regulation Mechanisms

IRAK3 (Interleukin-1 Receptor-Associated Kinase 3), a critical negative regulator of innate immunity, adopts a unique head-to-head dimeric conformation via its pseudokinase domain. This structural arrangement, resolved by X-ray crystallography (PDB ID: 6RUU), centers on αC-helices and is stabilized by two disulfide bridges between conserved cysteine residues (Cys294–Cys294 and Cys384–Cys384) [1] [3] [10]. Unlike active kinases (e.g., IRAK4), IRAK3’s dimerization interface is pseudosymmetric and forms a helical filament through alternating αC-to-αC and αG-to-αG interfaces [4] [8]. This oligomerization enables IRAK3 to function as an allosteric inhibitor by competitively binding the IRAK4 interaction surface. Asthma-associated mutations (e.g., R336Q) cluster at this dimer interface, disrupting IRAK3’s ability to inhibit IRAK4 and leading to hyperinflammatory responses [1] [6] [9].

Table 1: Key Structural Features of IRAK3 Pseudokinase Domain

FeatureDescriptionFunctional Implication
Dimer InterfaceHead-to-head; αC-helices centralUnique to IRAK3; enables higher-order oligomerization
Disulfide BridgesCys294–C294 and Cys384–C384Stabilizes dimer; redox-sensitive regulation
Asthma MutationsR336Q, L359FDisrupt IRAK4 binding; loss of negative regulation
ConformationClosed "pseudoactive" stateMaintains ATP-binding incompetence

Redox-Sensitive Cysteine Residues and Conformational Dynamics

IRAK3’s pseudokinase domain harbors evolutionarily conserved cysteines (Cys248, Cys294, Cys384) that form a redox-sensitive regulatory network. Under oxidative stress, disulfide bond formation between Cys294–Cys294 and Cys384–Cys384 stabilizes the dimeric structure, enhancing IRAK3’s inhibitory function. Conversely, reducing conditions promote monomerization, attenuating its activity [1] [3] [6]. This redox switch modulates IRAK3’s conformation by repositioning the αC-helix, a critical element for dimer stability. Mutagenesis studies confirm that Cys248Ala substitutions abrogate disulfide formation, leading to constitutive monomeric IRAK3 and unchecked NF-κB activation [3] [8]. This mechanism positions IRAK3 as a sensor of cellular redox states during inflammation.

IRAK3 Modulation of Myddosome Complex Assembly

Inhibition of IRAK1/IRAK4 Dissociation From MyD88

IRAK3 stabilizes the myddosome—a signaling complex comprising MyD88, IRAK4, and IRAK1/2—by preventing IRAK1/IRAK4 dissociation. Structural analyses reveal that IRAK3’s αEF-helix interface mimics IRAK4’s homodimerization surface, allowing it to form heterodimers with IRAK4 [1] [4] [9]. This interaction traps IRAK4 in an inactive state, blocking its kinase activity and subsequent IRAK1 hyperphosphorylation. Consequently, IRAK1 fails to dissociate from MyD88, stalling the myddosome in a signaling-incompetent state [4] [9]. In vitro studies show that IRAK3-knockout cells exhibit accelerated myddosome disassembly and amplified cytokine production, confirming its role as a molecular brake on complex dynamics [9].

Disruption of TRAF6-Dependent NF-κB Activation

Beyond myddosome stabilization, IRAK3 directly disrupts TRAF6 (TNF Receptor-Associated Factor 6) ubiquitination, a prerequisite for NF-κB activation. IRAK3’s C-terminal domain competitively binds TRAF6, blocking IRAK1-mediated K63-linked polyubiquitination at Lys124 [1] [5] [9]. Additionally, IRAK3 recruits deubiquitinases (e.g., A20) to dismantle activating ubiquitin chains on TRAF6 [9]. This dual mechanism suppresses IκB kinase (IKK) phosphorylation and NF-κB nuclear translocation. Quantitative assays demonstrate that IRAK3 overexpression reduces TRAF6 ubiquitination by >70%, while IRAK3-deficient macrophages exhibit prolonged NF-κB activity [5] [9].

Table 2: IRAK3-Mediated Suppression of Downstream Signaling

Target PathwayIRAK3 MechanismSignaling Outcome
Myddosome DisassemblyTraps IRAK4 via αEF-helix interfacePrevents IRAK1 activation and dissociation
TRAF6 UbiquitinationCompetitive binding + deubiquitinase recruitmentReduces K63-linked ubiquitin chains; inhibits IKK
Alternative PathwayBinds MEKK3 under low TLR stimulationActivates anti-inflammatory NF-κB subunits (e.g., p50)

IRAK3 in Endotoxin Tolerance and Immune Homeostasis

Suppression of Pro-Inflammatory Cytokine Production (TNF-α, IL-6)

IRAK3 is indispensable for endotoxin tolerance, a state of transient immunosuppression following repeated TLR4 activation (e.g., by LPS). It suppresses TNF-α and IL-6 production via:

  • Transcriptional repression: IRAK3 sequesters NF-κB subunits in the cytoplasm, reducing binding to TNF-α/IL-6 promoters [2] [4].
  • mRNA destabilization: Recruitment of RNA-binding proteins (e.g., Tristetraprolin) accelerates decay of cytokine mRNAs [9].In IRAK3−/− mice, LPS challenge causes 3–5-fold higher TNF-α and IL-6 levels compared to wild types, confirming its role in cytokine control [4] [6]. Clinical data correlate IRAK3 polymorphisms (e.g., rs1370128) with asthma severity due to unchecked cytokine release [1] [6].

Role in TLR4-Mediated Signaling Crosstalk During Immunosuppression

In monocytes and macrophages, IRAK3 mediates TLR4 crosstalk with immunometabolic pathways. During endotoxin tolerance, it:

  • Enhances glucocorticoid signaling: Upregulates glucocorticoid receptor expression, amplifying anti-inflammatory effects of cortisol [6] [9].
  • Activates guanylate cyclase activity: Generates cGMP to inhibit TAK1, further blocking NF-κB [7] [9].
  • Promotes immunometabolic reprogramming: Shifts cells from glycolysis to oxidative phosphorylation, reducing inflammatory mediators [9].This crosstalk underpins IRAK3’s dual role in cancer: High IRAK3 expression in tumors promotes immunosuppression, facilitating immune evasion [6] [9] [10].

Table 3: Clinical Implications of IRAK3 Dysregulation

ConditionIRAK3 AlterationConsequence
Early-onset AsthmaR336Q/L359F mutationsLoss of IRAK4 binding; hyperinflammation
SepsisIRAK3 deficiency in mice80% mortality vs. 20% in wild-type (LPS model)
Colorectal CancerIRAK3 overexpressionCorrelates with tumor progression and metastasis

All compound names mentioned: IRAK inhibitor 3

Properties

CAS Number

1012343-93-9

Product Name

IRAK inhibitor 3

IUPAC Name

4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28)

InChI Key

UPFVAHVWLNBVSG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC

Synonyms

4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.